molecular formula C16H14FN3O2S B4987741 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione

3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione

Cat. No. B4987741
M. Wt: 331.4 g/mol
InChI Key: SULFRUIKMSSLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as DMPPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. Additionally, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). Additionally, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. Additionally, it has low toxicity and is relatively easy to synthesize. However, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione also has some limitations, such as its poor solubility in water and its limited stability in biological systems.

Future Directions

There are several potential future directions for research on 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione. One area of interest is its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione and its effects on various signaling pathways and enzymes. Finally, there is potential for the development of new analogs of 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione with improved properties and efficacy.

Synthesis Methods

3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of 4,6-dimethyl-2-thiouracil with 4-fluorobenzaldehyde, followed by cyclization with succinic anhydride. The final product is obtained after purification and isolation.

Scientific Research Applications

3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.

properties

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-9-7-10(2)19-16(18-9)23-13-8-14(21)20(15(13)22)12-5-3-11(17)4-6-12/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULFRUIKMSSLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4,6-Dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione

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